molecular formula C12H10ClNO2 B2925037 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 866152-33-2

1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2925037
CAS No.: 866152-33-2
M. Wt: 235.67
InChI Key: CDIJQEWFULDXHH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound with the molecular formula C12H10ClNO2 It is characterized by its indole core structure, which is a common motif in many biologically active molecules

Scientific Research Applications

1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

Isatin and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis . They have a wide range of biological and pharmacological activities, such as anticancer, anti-inflammatory, antiviral, anticonvulsant, anti-TB, antidiabetic, anti-microbial, antitumor, antimalarial, anti-HIV, antibacterial, anti-analgesic, and antiplasmodial activities .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a signal word of "Warning" .

Future Directions

Isatin and its derivatives continue to attract attention from the international chemical community due to their diverse pharmacological activities and their use as precursors for drug synthesis . Future research may focus on the development of new methodologies for the construction of this ever relevant heteroaromatic ring .

Preparation Methods

The synthesis of 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole-2,3-dione and 4-chlorobut-2-en-1-yl bromide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction. Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often employed to deprotonate the indole-2,3-dione, making it more nucleophilic.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobut-2-en-1-yl moiety. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to introduce different functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Comparison with Similar Compounds

1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione and 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione share structural similarities.

    Uniqueness: The unique combination of the indole core and the chlorobut-2-en-1-yl moiety gives this compound distinct chemical and biological properties, making it a valuable compound for research and development.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications

Properties

IUPAC Name

1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIJQEWFULDXHH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2C/C=C/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.